Methyl 2-nitro-4-(trifluoromethyl)benzoate
Overview
Description
Methyl 2-nitro-4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H6F3NO4. It is a derivative of benzoic acid, characterized by the presence of a nitro group at the 2-position and a trifluoromethyl group at the 4-position. This compound is of significant interest in various fields, including pharmaceuticals and agrochemicals, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing Methyl 2-nitro-4-(trifluoromethyl)benzoate involves the hydrolysis of 2-nitro-4-(trifluoromethyl)benzonitrile under basic or acidic conditions to produce 2-nitro-4-(trifluoromethyl)benzamide. This intermediate is then subjected to alcoholysis using a sulfuric acid-methanol solution to yield the desired ester .
Industrial Production Methods
The industrial production of this compound typically follows the same synthetic route as described above. The process is optimized for high yield and purity, with reaction conditions carefully controlled to ensure consistent product quality. The use of mild reaction conditions and simple post-treatment steps makes this method suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-nitro-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate the substitution reactions.
Major Products
Reduction: The major product of the reduction reaction is Methyl 2-amino-4-(trifluoromethyl)benzoate.
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Scientific Research Applications
Methyl 2-nitro-4-(trifluoromethyl)benzoate has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of Methyl 2-nitro-4-(trifluoromethyl)benzoate depends on its specific application. In the context of its use as a pharmaceutical intermediate, the compound’s effects are mediated through its conversion to active metabolites that interact with specific molecular targets. For example, in the synthesis of TRPV1 receptor antagonists, the compound’s derivatives inhibit the TRPV1 receptor, which is involved in pain sensation .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-nitro-4-(trifluoromethyl)benzoate
- Methyl 2,4-bis(trifluoromethyl)benzoate
- Methyl 2-(trifluoromethyl)benzoate
Uniqueness
This compound is unique due to the presence of both a nitro group and a trifluoromethyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity in reduction and substitution reactions, making it a valuable intermediate in the synthesis of various complex molecules .
Properties
IUPAC Name |
methyl 2-nitro-4-(trifluoromethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO4/c1-17-8(14)6-3-2-5(9(10,11)12)4-7(6)13(15)16/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTRZKAYPKZGCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70460955 | |
Record name | Methyl 2-nitro-4-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70460955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
228418-45-9 | |
Record name | Methyl 2-nitro-4-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70460955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 228418-45-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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